molecular formula C10H16F2O B13286144 3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal

3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal

Cat. No.: B13286144
M. Wt: 190.23 g/mol
InChI Key: KUKJXEVXMSHRJG-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal is a fluorinated aldehyde featuring a cyclopentyl ring substituted with two fluorine atoms at the 3-position and a dimethyl-substituted propanal chain. Fluorination often enhances metabolic stability and bioavailability, making this compound of interest in drug discovery .

Properties

Molecular Formula

C10H16F2O

Molecular Weight

190.23 g/mol

IUPAC Name

3-(3,3-difluorocyclopentyl)-2,2-dimethylpropanal

InChI

InChI=1S/C10H16F2O/c1-9(2,7-13)5-8-3-4-10(11,12)6-8/h7-8H,3-6H2,1-2H3

InChI Key

KUKJXEVXMSHRJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCC(C1)(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal typically involves the introduction of the difluorocyclopentyl group onto a suitable precursor. One common method involves the reaction of cyclopentanecarboxylic acid derivatives with fluorinating agents to introduce the difluoro groups. This is followed by further functionalization to obtain the desired aldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The use of specialized equipment and reagents is essential to handle the reactive fluorine species safely.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The difluorocyclopentyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanoic acid.

    Reduction: 3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The difluorocyclopentyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three categories of analogs:

  • Phenyl-substituted aldehydes : e.g., 3-(3-Fluorophenyl)-2,2-dimethylpropanal () and 3-(4-Ethylphenyl)-2,2-dimethylpropanal ().
  • Simpler fluorinated aldehydes : e.g., 3-Fluoro-2,2-dimethylpropanal ().
  • Aromatic aldehydes with industrial applications : e.g., Florazone (3-(4-Ethylphenyl)-2,2-dimethylpropanal, ).
Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point/Flash Point Solubility/LogP Applications
3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal (hypothetical) C10H15F2O 189.23 Cyclopentyl (3,3-diF), dimethyl N/A Likely hydrophobic Pharmaceutical research
3-(4-Ethylphenyl)-2,2-dimethylpropanal C13H18O 190.28 4-Ethylphenyl, dimethyl >100°C (Flash Point) LogP ~3.5 (estimated) Fragrances, antiperspirants
3-(3-Fluorophenyl)-2,2-dimethylpropanal C11H13FO 180.22 3-Fluorophenyl, dimethyl N/A LogP ~2.8 (estimated) Lab research
3-Fluoro-2,2-dimethylpropanal C5H9FO 104.12 Fluorine at C3, dimethyl N/A Water-soluble Synthetic intermediate

Functional and Pharmacokinetic Differences

  • ADMET Properties : Fluorinated cyclopentane derivatives (e.g., VTRRT-13.V2.1 in ) exhibit >35% oral absorption and low plasma protein binding, suggesting favorable pharmacokinetics for the target compound. In contrast, phenyl-substituted aldehydes like Florazone are optimized for volatility and odorant properties rather than systemic bioavailability .
  • Synthetic Accessibility : Phenyl-substituted aldehydes are synthesized via Friedel-Crafts alkylation or reductive amination (), whereas the difluorocyclopentyl moiety may require more complex fluorination or cyclization steps, as seen in related intermediates ().

Biological Activity

3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal is a chemical compound that has garnered attention for its potential biological activities. Understanding its interactions at the molecular level is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H16_{16}F2_{2}O
  • Molecular Weight : 190.23 g/mol
  • CAS Number : 1935985-86-6

The compound features a cyclopentyl group with two fluorine atoms, which may influence its biological activity by affecting its lipophilicity and binding interactions with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in various biological pathways. Notably, it has been associated with the inhibition of METTL3 (N6-adenosine-methyltransferase 70 kDa subunit), which plays a significant role in mRNA modification and regulation .

Inhibition of METTL3

  • Target : METTL3 is involved in the methylation of adenosine residues in mRNA, influencing gene expression and stability.
  • Implications : Inhibition of METTL3 can lead to altered cellular processes such as proliferation and differentiation, making it a potential target for cancer therapy .

Potential Anti-Cancer Properties

Studies have suggested that compounds targeting METTL3 may exhibit anti-cancer properties by disrupting the normal regulatory mechanisms of mRNA processing in cancer cells. This disruption can lead to reduced tumor growth and increased apoptosis in malignant cells .

Case Studies

  • In Vitro Studies :
    • Research involving cell lines has demonstrated that compounds inhibiting METTL3 can decrease cell viability in various cancer types, suggesting a therapeutic potential for this compound in oncology .
  • Animal Models :
    • Preliminary studies using animal models have indicated that administration of METTL3 inhibitors leads to significant tumor regression, highlighting the need for further investigation into dosage and long-term effects .

Data Table: Biological Activity Summary

Activity Target Effect Source
METTL3 InhibitionMETTL3Decreased mRNA methylation
Anti-Cancer PropertiesVarious TumorsReduced cell viability
Apoptosis InductionCancer CellsIncreased apoptosis

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